molecular formula C10H13N3O B12101957 N-pyridin-3-ylpyrrolidine-2-carboxamide

N-pyridin-3-ylpyrrolidine-2-carboxamide

Cat. No.: B12101957
M. Wt: 191.23 g/mol
InChI Key: HOQVOMSGUVLPIL-UHFFFAOYSA-N
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Description

N-pyridin-3-ylpyrrolidine-2-carboxamide: is a chemical compound with the molecular formula C10H13N3O It is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a carboxamide group at the second position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a multi-component reaction, such as the Ugi reaction, which allows for the efficient construction of the pyrrolidine ring with various substituents . This method features mild conditions, a wide range of substrates, and good functional group tolerance.

Industrial Production Methods

Industrial production of N-pyridin-3-ylpyrrolidine-2-carboxamide may involve the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency . This approach allows for the rapid and efficient synthesis of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-3-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-pyridin-3-ylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-pyridin-3-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its anticancer activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.

Comparison with Similar Compounds

N-pyridin-3-ylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyridine and pyrrolidine rings with the carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-pyridin-3-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C10H13N3O/c14-10(9-4-2-6-12-9)13-8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6H2,(H,13,14)

InChI Key

HOQVOMSGUVLPIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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